6,8-Dichloro-alpha-((dibutylamino)methyl)-2-(3,4-dichlorophenyl)-4-quinolinemethanol
Übersicht
Beschreibung
WR 30090 is a quinoline methanol used in malaria treatment.
Biologische Aktivität
6,8-Dichloro-alpha-((dibutylamino)methyl)-2-(3,4-dichlorophenyl)-4-quinolinemethanol is a synthetic compound primarily studied for its potential antimalarial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, stability under various conditions, and degradation products.
- Molecular Formula : C25H29Cl2N2O
- Molecular Weight : 571.33 g/mol
- CAS Number : 19160-62-4
Antimalarial Effects
Research indicates that this compound exhibits significant antimalarial activity. A study published in PubMed explored its effectiveness against Plasmodium falciparum, demonstrating a dose-dependent inhibition of parasite growth. The compound's mechanism appears to involve interference with the parasite's metabolic pathways, although the exact biochemical interactions require further elucidation .
Stability and Degradation Studies
A critical aspect of the biological activity of this compound is its stability under various environmental conditions. A study examined the degradation of this compound under different light and oxygen conditions. Key findings include:
- Stability in Darkness : The compound remained stable when stored in dark conditions.
- Degradation Under UV Light : Significant degradation occurred when exposed to UV light, resulting in the formation of 6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline-carboxaldehyde as a major degradation product .
Condition | Stability Observed | Major Degradation Product |
---|---|---|
Dark | Stable | None |
Fluorescent Light | Reasonably Stable | Minor products |
UV Light | Unstable | 6,8-Dichloro-2-(3',4'-dichlorophenyl)-4-quinoline-carboxaldehyde |
Case Studies
Several case studies have reported on the efficacy and safety profiles of this compound:
- In Vivo Studies : Animal models demonstrated significant reductions in parasitemia when treated with varying doses of the compound. The results indicated both therapeutic efficacy and acceptable safety margins.
- Clinical Trials : Preliminary clinical trials indicated that patients receiving treatment with this compound showed improved outcomes compared to control groups receiving standard antimalarial therapies.
Eigenschaften
IUPAC Name |
2-(dibutylamino)-1-[6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl4N2O/c1-3-5-9-31(10-6-4-2)15-24(32)18-14-23(16-7-8-20(27)21(28)11-16)30-25-19(18)12-17(26)13-22(25)29/h7-8,11-14,24,32H,3-6,9-10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLJCSZNFGDTFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CC(=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19160-62-4 | |
Record name | WR 30090 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019160624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC112365 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | WR-30090 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J38HG7ES7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.